molecular formula C12H10BrNO B1374594 2-(Benzyloxy)-4-bromopyridine CAS No. 960298-00-4

2-(Benzyloxy)-4-bromopyridine

Cat. No.: B1374594
CAS No.: 960298-00-4
M. Wt: 264.12 g/mol
InChI Key: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by a benzyloxy group attached to the second position and a bromine atom attached to the fourth position of the pyridine ring

Mechanism of Action

Target of Action

Benzylic compounds are known to be reactive due to the adjacent aromatic ring . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling .

Mode of Action

The mode of action of 2-(Benzyloxy)-4-bromopyridine involves its interaction with its targets through various chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds can participate in various biochemical pathways, including oxidative degradation . In the context of organic synthesis, they are often involved in carbon-carbon bond-forming reactions .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the route of administration .

Result of Action

The result of the action of this compound depends on its specific use. In organic synthesis, it can contribute to the formation of new compounds through carbon-carbon bond-forming reactions . The benzylic position’s reactivity allows for various transformations, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the solvent used . The compound’s stability can also be affected by storage conditions, such as temperature, humidity, and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-(Benzyloxy)-4-bromopyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding hydrogenated compounds.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682431
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960298-00-4
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluoropyridine (1 eq.), benzyl alcohol (1.2 eq.) and dibenzo-18-crown-6 (0.05 eq.) in toluene (0.4 M) was added potassium hydroxide (2 eq.). A Dean-Stark apparatus was then attached and the reaction suspension was heated at reflux for 3 h. After cooling to RT, the reaction mixture was diluted with hexanes and then filtered through a pad of celite. Concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of column chromatography (SiO2, 97:3 (v/v) Hex:Et2O) afforded the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

A mixture of 4-Bromo-1H-pyridin-2-one (0.613 g), silver carbonate (0.63 g) and benzyl bromide (0.50 mL) in benzene (10 mL) was heated at 50° C. for 24 hours, protected from light. Reaction mixture stirred ambient temperature for 16 hours. Reaction mixture was filtered through a pad of CELITE, which was washed ethyl acetate. The filtrate was concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 2-Benzyloxy-4-bromo-pyridine (0.6043 g): LCMS-ESI+: calc'd for C12H11BrNO: 265.12 (M+H+). Found: 263.8, 265.8 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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